Diacetylisoproterenol

Description

Based on the name, it may be hypothesized as a diacetylated derivative of isoproterenol (a β-adrenergic agonist). However, this assumption cannot be validated without corroborative data from the evidence.

Properties

CAS No. |

35553-62-9 |

|---|---|

Molecular Formula |

C15H21NO5 |

Molecular Weight |

295.33 g/mol |

IUPAC Name |

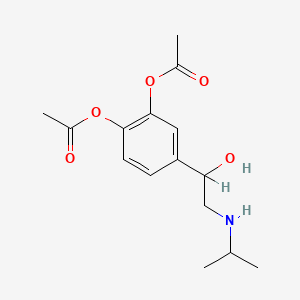

[2-acetyloxy-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl] acetate |

InChI |

InChI=1S/C15H21NO5/c1-9(2)16-8-13(19)12-5-6-14(20-10(3)17)15(7-12)21-11(4)18/h5-7,9,13,16,19H,8H2,1-4H3 |

InChI Key |

JJOJKUASQDHISA-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(C1=CC(=C(C=C1)OC(=O)C)OC(=O)C)O |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)OC(=O)C)OC(=O)C)O |

Synonyms |

3-O,4-O-diacetylisoproterenol 3-O,4-O-diacetylisoproterenol hydrochloride diacetylisoproterenol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks direct comparators for Diacetylisoproterenol. Below is a summary of compounds discussed in the sources, which may serve as indirect analogs or methodological references:

Table 1: Compounds Mentioned in Evidence

Key Observations :

Structural Hypotheses: If this compound is an acetylated derivative of isoproterenol, its stability, bioavailability, and receptor binding may differ from the parent compound. For example, diacetyl in e-liquids exhibits lower volatility and higher toxicity compared to simpler ketones .

Analytical Methods: Gas chromatography-mass spectrometry (GC-MS) methods for diacetyl detection in e-liquids could theoretically be adapted for analyzing this compound, provided its volatility and derivatization requirements align. Impurity profiling for drospirenone () emphasizes the need for stringent quality control in synthetic processes, which would apply to this compound if it were a pharmaceutical intermediate.

Toxicity and Regulation: Diazepam’s risk phrases (R61, R22, R68, R52/53) underscore the importance of evaluating reproductive toxicity, acute toxicity, and environmental hazards—factors that would need assessment for this compound.

Recommendations for Future Research

Explore structural analogs (e.g., acetylated catecholamines) to infer properties.

Apply analytical techniques from and to characterize this compound.

Conduct in vitro/in vivo studies to assess bioactivity and safety, referencing regulatory frameworks for diazepam and diacetyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.